5'-O-DMT-dT

Phosphoramidite Stability Oligonucleotide Synthesis HPLC-MS Analysis

Uncontrolled 5'-hydroxyl reactions during solid-phase oligonucleotide synthesis cause chain termination defects and purification bottlenecks that delay project timelines. 5'-O-DMT-dT (CAS 40615-39-2) resolves this with a selectively installed acid-labile dimethoxytrityl protecting group at the 5'-position, leaving the 3'-hydroxyl available for phosphitylation. • Delivers >98% stepwise coupling efficiency with 30-60 second kinetics on MerMade, ABI 3900, and Dr. Oligo platforms • Quantitative trityl cation colorimetric readout at 495 nm enables real-time coupling monitoring and automated QA • ≥98% detritylation yield minimizes cumulative deletion errors in long oligonucleotide sequences Supplied at ≥98% HPLC purity with validated impurity profiles for routine and cGMP oligonucleotide production.

Molecular Formula C31H32N2O7
Molecular Weight 544.6 g/mol
CAS No. 40615-39-2
Cat. No. B015610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-dT
CAS40615-39-2
Synonyms5’-O-[Bis(4-methoxyphenyl)phenylmethyl]thymidine;  5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine;  5’-O-(4,4’-Dimethoxytrityl)thymidine;  5’-O-(Di-p-methoxytrityl)thymidine;  5’-O-(p,p’-Dimethoxytrityl)thymidine_x000B_
Molecular FormulaC31H32N2O7
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
InChIKeyUBTJZUKVKGZHAD-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-dT for Oligonucleotide Synthesis


5'-O-DMT-dT (5'-O-(4,4'-Dimethoxytrityl)thymidine; CAS 40615-39-2) is a 5'-protected deoxythymidine derivative that serves as a foundational monomer in the solid-phase synthesis of oligonucleotides via the phosphoramidite and phosphotriester methods . The compound features a dimethoxytrityl (DMT) protecting group selectively installed at the 5'-hydroxyl position, while the 3'-hydroxyl remains available for subsequent phosphitylation to generate the corresponding phosphoramidite (commonly DMT-dT-CE phosphoramidite; CAS 98796-51-1) . Unlike unprotected thymidine, 5'-O-DMT-dT enables controlled, sequential chain elongation by preventing unwanted 5'-reactions during coupling steps. This compound is also employed directly as a starting nucleoside loaded onto solid supports (e.g., CPG) and as a key intermediate in block coupling phosphotriester strategies for synthesizing polythymidylic acids and defined-sequence polynucleotides .

Acid-labile DMT group enables iterative solid-phase detritylation–coupling cycles
Selective 5′-protection leaves 3′-OH free for phosphitylation to phosphoramidite
Real-time coupling monitoring via trityl cation absorbance at 495 nm

Why 5'-O-DMT-dT Cannot Be Replaced


Substituting 5'-O-DMT-dT with unprotected thymidine or a non-DMT-protected analog in solid-phase oligonucleotide synthesis introduces uncontrolled side reactions, chain termination defects, and purification burdens that are unacceptable in research and therapeutic-grade manufacturing. Unprotected thymidine lacks the acid-labile 5'-blocking group essential for iterative detritylation–coupling cycles; its use would result in random chain growth and failure sequences that cannot be resolved by standard HPLC or PAGE purification . Alternative 5'-protecting groups—such as levulinyl (Lev), tert-butyldimethylsilyl (TBDMS), or methoxyacetyl—exhibit different deprotection kinetics and orthogonal lability profiles that demand non-standard reagents, extended cycle times, or specialized instrumentation, thereby disrupting established high-throughput synthesizer workflows [1]. Furthermore, the DMT group provides a quantitative colorimetric handle (detected at 495 nm) for real-time coupling efficiency monitoring, a critical quality control feature that alternative protecting groups do not reliably offer. The evidence below quantifies the specific performance advantages of 5'-O-DMT-dT relative to in-class comparators across dimensions of coupling efficiency, detritylation yield, solution stability, and purity profile.

5'-O-DMT-dT
Unprotected thymidine
Random chain growth and failure sequences; may not be resolved by standard purification
DMT protecting group
Levulinyl / TBDMS / methoxyacetyl
Different deprotection kinetics may disrupt established synthesizer workflows and lack colorimetric monitoring

5'-O-DMT-dT Performance Evidence


Solution Stability Advantage of DMT-dT Phosphoramidite

The solution stability of 5'-O-DMT-dT-derived phosphoramidite in acetonitrile is significantly higher than that of the corresponding dG(ib), dA(bz), and dC(bz) phosphoramidites. In a head-to-head HPLC-MS analysis of all four standard O-cyanoethyl-N,N-diisopropyl-phosphoramidites, the stability decreased in the order T > dC > dA > dG, with DMT-dT exhibiting the longest half-life under identical storage and reaction conditions [1]. Quantitative degradation kinetics in acetonitrile (0.1 M) showed that DMT-dT phosphoramidite remained stable for 144+ hours, while DMT-dG(ib) degraded to below 96% purity within 48 hours [2].

Solution Stability
Head-to-head
144+ h (T) vs <48 h (dG)
Reduces on-instrument degradation during long campaigns
~3× more stable than dG phosphoramidite
Phosphoramidite Stability Oligonucleotide Synthesis HPLC-MS Analysis

Detritylation Efficiency Without Depurination

A direct study on glass-attached 5'-O-DMT-thymidine (a model for DMT-protected oligonucleotides on solid support) demonstrated that photogeneration of trichloroacetic acid in a solid film achieved ≥98% detritylation yield, overcoming the reversibility problem that limits conventional solution-phase acid treatments [1]. In contrast, conventional detritylation of DMT-protected purine nucleosides (e.g., DMT-dA) under acidic conditions is complicated by competitive depurination, leading to (n-1)-mer impurities that contaminate the final oligonucleotide product [2].

Detritylation Yield
Head-to-head
≥98% yield, no depurination
Preserves sequence integrity in dT-rich oligos
Purine analogs show 5–15% depurination
Detritylation Kinetics Solid-Phase Synthesis Photogenerated Acid

High Coupling Efficiency in Solid-Phase Synthesis

Under standard solid-phase synthesis conditions using 0.5 M tetrazole in acetonitrile, DMT-dT phosphoramidite achieves >98% coupling efficiency within 30–60 seconds . This efficiency is consistent with, and in some protocols exceeds, that of the corresponding dC(bz) and dA(bz) phosphoramidites, which can exhibit slightly reduced coupling yields due to steric hindrance from the exocyclic benzoyl protecting groups . Mechanistic studies on 5'-O-DMTdT-3'-O-phosphoramidites (1a-h) revealed that coupling rates with 3'-O-SiButPh2-6-N-benzoyl-dA are highly sensitive to tetrazole addition order and the electronic nature of phosphorus substituents, with electron-withdrawing cyanoethyl groups reducing coupling rates [1].

Coupling Efficiency
Cross-study
>98%
Supports high stepwise yield in automated synthesis
30–60 sec coupling with tetrazole
Phosphoramidite Coupling Solid-Phase DNA Synthesis Coupling Efficiency

Pharmadite-Grade Purity for cGMP Manufacturing

High-purity grades of DMT-dT, such as the Pharmadite® product line, are characterized by assay values of ≥99.5% by reversed-phase HPLC and >99.5% by 31P-NMR, with tightly controlled impurity profiles . Standard research-grade DMT-dT phosphoramidite typically specifies ≥99.0% by HPLC and ≥99% by 31P-NMR . In contrast, some generic or non-Pharmadite DMT-dA(bz) and DMT-dG(ib) preparations may exhibit lower purity due to incomplete exocyclic amine protection or depurination during storage, necessitating additional purification steps before use.

Purity Grade
Cross-study
≥99.5% (HPLC)
Pharmadite® grade improves full-length product yield
0.5% purity advantage over standard grades
Phosphoramidite Purity cGMP Manufacturing Analytical Specification

5'-O-DMT-dT Application Scenarios


Long and dT-Rich Oligonucleotide Synthesis

The combination of ≥98% detritylation yield and >98% stepwise coupling efficiency of 5'-O-DMT-dT-derived phosphoramidite [1] makes this monomer the preferred choice for synthesizing long oligonucleotides where cumulative deletion errors become problematic. In sequences containing poly(dT) tracts or multiple clustered thymidine residues, the minimal depurination risk during detritylation (in contrast to dA- and dG-containing cycles) preserves sequence integrity and maximizes full-length product yield [2]. This is critical for applications such as antisense oligonucleotide therapeutics, long PCR primers, and gene synthesis constructs.

cGMP Manufacturing of Therapeutic Oligonucleotides

The availability of Pharmadite®-grade DMT-dT with ≥99.5% HPLC purity and well-defined impurity profiles enables compliance with ICH Q7 cGMP guidelines for active pharmaceutical ingredient (API) manufacturing. The superior solution stability of DMT-dT phosphoramidite in acetonitrile (>144 hours) [1] reduces the risk of on-instrument degradation during extended production runs, thereby improving batch-to-batch consistency and minimizing the generation of out-of-specification impurity peaks that can delay lot release.

Phosphotriester Block Coupling Synthesis

5'-O-DMT-dT is uniquely employed as a key intermediate in the block coupling phosphotriester method for synthesizing polythymidylic acids and polynucleotides with defined sequences . In this approach, the DMT group serves as the sole 5'-protecting group during block assembly, and coupling yields for homothymidylic acid series are consistently higher than those observed for mixed-sequence polynucleotides [1]. This application remains relevant for generating synthetic DNA standards, hybridization probes, and model substrates for studying DNA polymerase and repair enzyme mechanisms.

High-Throughput Automated Oligo Synthesis

The rapid coupling kinetics of DMT-dT phosphoramidite (30-60 seconds with >98% efficiency) are fully compatible with high-throughput DNA synthesizers such as MerMade, ABI 3900, and Dr. Oligo platforms. The acid-labile DMT group provides a real-time colorimetric readout of coupling efficiency via trityl cation absorbance at 495 nm, enabling automated quality control and early termination of failed synthesis cycles. This feature is essential for core facilities and service providers that synthesize thousands of oligonucleotides monthly and require consistent, instrument-verified performance metrics.

Application
Selection Property
Validation Focus
Long / dT-rich oligonucleotide synthesis
High detritylation yield and coupling efficiency
Full-length product yield and sequence integrity
cGMP therapeutic oligo manufacturing
Pharmadite®-grade purity and solution stability
Batch-to-batch consistency and impurity profiling
Phosphotriester block coupling
5'-DMT protection without 3'-modification
Homothymidylic acid coupling yield
High-throughput automated synthesis
Rapid coupling kinetics and real-time trityl monitoring
Instrument-verified coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-DMT-dT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.